molecular formula C10H6BrF2N B161456 8-Bromo-5,6-difluoro-2-methylquinoline CAS No. 131190-82-4

8-Bromo-5,6-difluoro-2-methylquinoline

Cat. No.: B161456
CAS No.: 131190-82-4
M. Wt: 258.06 g/mol
InChI Key: YPKUTBCKHJBNKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline typically involves the following steps :

    Starting Material: The process begins with 3,4-difluoroaniline.

    Acylation: The 3,4-difluoroaniline undergoes acylation to form 3,4-difluoroacetophenone.

    Bromination: The 3,4-difluoroacetophenone is then brominated to produce 3,4-difluoro-6-bromoacetophenone.

    Cyclization: The brominated intermediate undergoes cyclization in the presence of sulfuric acid and ferric sulfate to form this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The use of condensed sulfuric acid and nitric acid as oxidizers is common, and the reaction conditions are carefully controlled to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5,6-difluoro-2-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can modify the functional groups on the quinoline ring .

Scientific Research Applications

8-Bromo-5,6-difluoro-2-methylquinoline has several applications in scientific research :

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-difluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-methylquinoline
  • 4-Bromo-6,8-difluoro-2-methylquinoline
  • Nadifloxacin Impurity 3

Uniqueness

8-Bromo-5,6-difluoro-2-methylquinoline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

8-bromo-5,6-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUTBCKHJBNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450172
Record name 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131190-82-4
Record name 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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